2-溴马尿酸

描述

2-Bromohippuric acid is not directly discussed in the provided papers. However, the papers do provide insights into the behavior of brominated compounds in biological and chemical contexts. Brominated organic compounds are often used in the synthesis of pharmaceuticals and other organics due to their reactivity. For example, 2-bromopropane (2-BP) is utilized as an intermediate in the synthesis of various compounds and as a cleaning solvent in the electronics industry . Brominated nucleosides, such as 6-bromopurine nucleosides, have been shown to undergo facile substitution reactions, which is significant for the synthesis of nucleoside analogues . Additionally, brominated compounds like 5-bromo thiazolyl azo benzoic acid have been used to synthesize metal complexes with potential biological activity .

Synthesis Analysis

The synthesis of brominated compounds can involve various strategies, including direct substitution reactions and complexation with metals. The papers describe the synthesis of brominated nucleosides and metal complexes. For instance, the synthesis of N(2)-2',3',5'-tetraacetyl-6-bromopurine ribonucleoside is reported, highlighting the unexpected reactivity of brominated nucleosides in S(N)Ar reactions . Similarly, the synthesis of a Cd(II) complex derived from a brominated azo ligand is detailed, showcasing the formation of a tridentate N, N, O donor complex with octahedral geometry .

Molecular Structure Analysis

The molecular structure of brominated compounds can be quite complex and is often characterized using various analytical techniques. The papers mention the use of 1H-NMR, mass spectrometry, FT-IR spectra, UV-Vis, elemental analysis, TGA, XRD data, and SEM spectra to support the structures of brominated compounds and their metal complexes . These techniques help in determining the geometry and the donor-acceptor relationships within the molecules.

Chemical Reactions Analysis

Brominated compounds are known for their participation in a variety of chemical reactions. The papers discuss substitution reactions where brominated nucleosides react with nucleophiles such as aromatic amines, aliphatic amines, imidazole, alcohol, and thiols . These reactions are selective and can be carried out without the need for a metal catalyst, which is advantageous for the synthesis of nucleoside analogues. Additionally, brominated compounds can be hydrogenated to yield purine or 2-aminopurine products .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure and the presence of the bromine atom. The papers do not provide specific details on the physical properties of 2-bromohippuric acid, but they do discuss properties such as electrical conductivity and magnetic susceptibility for a brominated metal complex . These properties are essential for understanding the behavior of these compounds in various environments and their potential applications.

科学研究应用

放射化学应用:Wilbur 和 Svitra (1984) 研究了使用芳基三甲基硅烷中间体来获得 p-[77Br]溴马尿酸。该方法可能适用于溴的短寿命放射性核素,表明在放射化学合成中具有潜在用途(Wilbur 和 Svitra,1984)。

化学生物学和酶学研究:Orlov YuN 等人 (1994) 研究了溴乙酰基对氨基马尿酸作为大鼠肾脏中有机阴离子转运系统的亲和探针。他们发现它可以不可逆地抑制对氨基马尿酸盐的摄取,突出了其在研究肾脏转运系统中的应用(Orlov YuN、Zherebtsova 和 Kazbekov,1994)。

合成化学应用:Mustaklem 和 Ache (1979) 使用“CF3 80mBr 气体暴露熔融”方法制备无载体放射性溴化马尿酸的工作,展示了其在合成化学中的应用,尤其是在为研究目的创建放射性标记化合物中的应用(Mustaklem 和 Ache,1979)。

安全和危害

The safety data sheet for a similar compound, 2-Bromohexanoic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage . While this does not directly apply to 2-Bromohippuric acid, it’s important to handle all chemical compounds with care.

属性

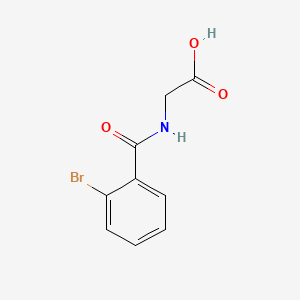

IUPAC Name |

2-[(2-bromobenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCGQCONGSANIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90231205 | |

| Record name | 2-Bromohippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromohippuric acid | |

CAS RN |

81568-83-4 | |

| Record name | 2-Bromohippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081568834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromohippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1330269.png)